molecular formula C14H16O3Te B11769522 6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 88708-32-1

6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one

Katalognummer: B11769522
CAS-Nummer: 88708-32-1
Molekulargewicht: 359.9 g/mol
InChI-Schlüssel: JGPGYCKDTXTQPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic compound that features a tellurium atom bonded to a methoxyphenyl group and a hexahydro-2H-cyclopenta[b]furan-2-one structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one typically involves the introduction of the tellurium atom into the cyclopenta[b]furan-2-one structure. One common method is the reaction of 4-methoxyphenyltellurium trichloride with a suitable cyclopenta[b]furan-2-one precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form different tellurium-containing species.

    Substitution: The methoxy group or the tellurium atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide derivatives, while reduction could produce tellurium hydrides.

Wissenschaftliche Forschungsanwendungen

6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other tellurium-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions involving tellurium.

    Industry: Used in the development of advanced materials and catalysts.

Wirkmechanismus

The mechanism by which 6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxy-6-(4-methoxyphenethyl)-5,6-dihydro-2H-pyran-2-one: Similar in structure but lacks the tellurium atom.

    2H-Cyclohepta[b]furan-2-one derivatives: Share the cyclopenta[b]furan-2-one core but differ in substituents.

    2H-Cyclopropa[a]naphthalen-2-one derivatives: Have a similar fused ring system but different functional groups.

Uniqueness

The presence of the tellurium atom in 6-((4-Methoxyphenyl)tellanyl)hexahydro-2H-cyclopenta[b]furan-2-one distinguishes it from other similar compounds. This unique feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

88708-32-1

Molekularformel

C14H16O3Te

Molekulargewicht

359.9 g/mol

IUPAC-Name

6-(4-methoxyphenyl)tellanyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one

InChI

InChI=1S/C14H16O3Te/c1-16-10-3-5-11(6-4-10)18-12-7-2-9-8-13(15)17-14(9)12/h3-6,9,12,14H,2,7-8H2,1H3

InChI-Schlüssel

JGPGYCKDTXTQPO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)[Te]C2CCC3C2OC(=O)C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.